molecular formula C17H12F3N3O2 B2829211 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-97-8

4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2829211
CAS RN: 477850-97-8
M. Wt: 347.297
InChI Key: MUJKNWMKAIBWNC-UHFFFAOYSA-N
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Description

“4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the CAS number 477850-97-8 . It is a pyrazolone derivative, which are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The compound contains a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and a trifluoromethyl group attached to the ring . It also has a phenoxyanilino group attached via a methylene bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some properties like boiling point, melting point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research has shown that compounds with structures similar to "4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" are involved in the synthesis of new heterocyclic systems. For instance, studies involving the synthesis of spiro-fused azirino-pyrazolones reveal insights into the creation of novel heterocyclic compounds with potential applications in drug discovery and material science. These compounds are synthesized through reactions involving acyl-substituted pyrazoles and hydroxylamine, followed by treatment with trichloroacetyl isocyanate and potassium carbonate, illustrating a method for constructing complex molecular architectures (Holzer et al., 2003).

Antimicrobial Activity

The synthesis of fluorinated pyrazolone derivatives highlights another area of application. These compounds are synthesized through both conventional and non-conventional methods, such as ultrasonication and microwave techniques. The synthesized compounds are then screened for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Shelke et al., 2007).

properties

IUPAC Name

4-[(4-phenoxyphenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-14(16(24)23-22-15)10-21-11-6-8-13(9-7-11)25-12-4-2-1-3-5-12/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMTGHIPOLXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(NNC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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